Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1) is a differentiated building block for kinase and PDE5 inhibitor discovery. Its 4-oxo-3,4-dihydro core with 7-methyl ester creates a unique reactivity profile unavailable in generic quinazoline esters or carboxylic acid analogs. The methyl ester acts as a protected carboxylate, preventing side reactions during core assembly, and enables late-stage amidation for rapid SAR library synthesis. A validated pharmacophore scaffold ideal for anticancer screening. Supplied at 98% purity with global shipping.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 313535-84-1
Cat. No. B1384220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
CAS313535-84-1
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)NC=N2
InChIInChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-12-9(7)13/h2-5H,1H3,(H,11,12,13)
InChIKeyRUSVJCCYUALGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1) Technical Summary for Procurement


Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1) is a heterocyclic compound belonging to the quinazoline family, characterized by a 4-oxo-3,4-dihydroquinazoline core with a methyl ester at the 7-position . It has a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol [1]. This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules [2]. Its structure provides functional versatility for further derivatization, making it a valuable scaffold in drug discovery [3].

Why Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1) Cannot Be Interchanged with General Quinazoline Analogs


The specific substitution pattern of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate dictates its unique reactivity profile and utility. Unlike fully aromatic quinazolines like Methyl quinazoline-7-carboxylate or the corresponding carboxylic acid , the presence of both the 4-oxo group and the methyl ester at the 7-position creates a specific electrophilic and nucleophilic landscape. For example, the methyl ester is a key handle for further derivatization (e.g., amidation, hydrolysis) that is absent in the acid analog , while the 4-oxo group can be exploited in subsequent synthetic steps. Therefore, substituting this compound with a generic quinazoline ester or acid would likely fail to yield the desired intermediate in synthetic routes optimized for this specific scaffold.

Quantitative Differentiation of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1) from Closest Analogs


Higher Molecular Weight and Altered Physicochemical Profile Compared to 7-Carboxylic Acid Analog

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibits a higher molecular weight and distinct lipophilicity compared to its direct acid analog, 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid . The methyl ester moiety is known to enhance membrane permeability relative to the carboxylic acid, a crucial factor in cellular assays and in vivo studies . This differentiation is quantifiable by the molecular weight difference and the change in calculated LogP values, which directly impacts compound handling, solubility, and biological performance.

Medicinal Chemistry Physicochemical Properties Drug Design

Divergent Synthetic Utility: Methyl Ester as a Versatile Handle for Derivatization

The methyl ester functionality of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a key point of differentiation from its 7-carboxylic acid counterpart . The ester can be readily hydrolyzed to the acid , but more importantly, it serves as an electrophilic partner in nucleophilic acyl substitution reactions (e.g., amidation, transesterification) that are not directly accessible from the acid [1]. This provides a synthetic advantage in constructing complex quinazoline-based libraries, where the methyl ester offers a protected and reactive handle.

Organic Synthesis Medicinal Chemistry Building Blocks

Purity and Quality Control Data for Consistent Research-Grade Material

Reputable suppliers of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate, such as Bidepharm, provide a standard purity of ≥98% and offer batch-specific quality control data including NMR, HPLC, and GC spectra . While similar purity levels are common for many building blocks, the availability of detailed analytical documentation ensures batch-to-batch consistency and is a key factor for procurement in research environments where reproducibility is paramount.

Quality Control Analytical Chemistry Procurement

Confirmation of Structural Identity via Crystallographic Data for a Closely Related Analog

While no direct crystal structure for the target compound is available, the crystal structure of a closely related analog, 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, has been solved in complex with PDE5A (PDB ID: 8XWW) [1]. This demonstrates the druggability and binding capability of the 4-oxo-3,4-dihydroquinazoline-7-carboxylate scaffold [2]. The methyl ester of the target compound serves as a prodrug-like or intermediate form that can be hydrolyzed to the active acid moiety, highlighting the strategic value of this ester in drug discovery pipelines.

Structural Biology Medicinal Chemistry X-ray Crystallography

Optimal Use Cases for Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1) Based on Evidence


Key Intermediate in the Synthesis of Kinase Inhibitors

Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is an ideal building block for synthesizing novel kinase inhibitors. Its core scaffold is a recognized pharmacophore in this class of drugs [1]. The methyl ester provides a versatile functional handle for introducing diverse amine groups through amidation, a common strategy to optimize potency and selectivity against specific kinases [2]. This compound is particularly valuable when the synthetic plan requires a protected carboxylate to prevent unwanted side reactions during the construction of the quinazoline core or subsequent functionalization at other positions .

Precursor for PDE5 and Other Phosphodiesterase Inhibitors

The structural validation of the 4-oxo-3,4-dihydroquinazoline-7-carboxylate scaffold in binding to PDE5 [1] makes this methyl ester a critical precursor for developing new phosphodiesterase inhibitors. Researchers can use this compound to generate libraries of analogs, where the ester is hydrolyzed to the active acid, which is known to bind the enzyme [2]. This approach allows for the rapid exploration of structure-activity relationships (SAR) around the quinazoline core, focusing on modifications that improve potency, selectivity, and pharmacokinetic properties.

Scaffold for Anticancer Drug Discovery via Library Synthesis

Quinazoline derivatives are a rich source of anticancer agents [1]. Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is well-suited for generating focused libraries for anticancer screening. The methyl ester can be diversified through parallel synthesis, allowing medicinal chemists to quickly create a collection of amides, hydrazides, and other derivatives for evaluation against a panel of cancer cell lines [2]. This strategy leverages the compound's position as a late-stage diversification point in a synthetic sequence .

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